Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl
Description
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate HCl is a heterocyclic spiro compound characterized by a fused 1-oxa-9-azaspiro[5.5]undecane core linked to a methyl ester group and stabilized as a hydrochloride salt. The spiro architecture introduces conformational rigidity, while the ester moiety enhances lipophilicity, making it a candidate for pharmaceutical applications. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
Molecular Formula |
C12H22ClNO3 |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)8-10-2-3-12(16-9-10)4-6-13-7-5-12;/h10,13H,2-9H2,1H3;1H |
InChI Key |
FLHUZUBZQSEMJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2(CCNCC2)OC1.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis generally begins with a suitable piperidone derivative, such as N-Boc-piperidone, which serves as a versatile scaffold for further transformations. This intermediate undergoes epoxidation using Corey–Chaykovsky reagents to form an epoxide intermediate. Subsequent ring-opening reactions with arylamines generate aminoalcohols, which are crucial for building the spirocyclic framework.
Formation of the Spirocyclic Core
The spirocyclic structure is constructed via intramolecular cyclization. This step involves acylation of the aminoalcohol intermediate with an appropriate acyl halide, followed by treatment with a strong base like potassium tert-butoxide at low temperatures. This results in the formation of the 1-oxa-9-azaspiro[5.5]undecane ring system with high regio- and stereoselectivity.
Introduction of the Methyl Acetate Group
The methyl acetate moiety is introduced through esterification reactions, often utilizing methyl bromoacetate or similar reagents under controlled conditions to attach the acetate group at the 3-position of the spirocyclic system. This step is critical for conferring the desired chemical properties and biological activity to the molecule.
Conversion to Hydrochloride Salt
The final step involves treatment of the free base compound with hydrochloric acid to form the hydrochloride salt. This enhances the compound’s stability, crystallinity, and solubility, which are important for its handling and potential pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxidation | Corey–Chaykovsky reagent | Dichloromethane | 0–25 °C | 75–80 | Formation of epoxide intermediate |
| Ring-opening | Aryl amines | Dichloromethane | Room temperature | 70–78 | Aminoalcohol formation |
| Acylation | Acyl halide (e.g., methyl bromoacetate) | Dichloromethane | 0–5 °C | 80–85 | Introduction of methyl acetate group |
| Intramolecular cyclization | Potassium tert-butoxide | THF or DMSO | -78 to 0 °C | 75–83 | Spirocyclic core formation |
| Salt formation | HCl (gas or aqueous) | Ethanol or ether | 0–25 °C | Quantitative | Hydrochloride salt precipitation |
Table 1: Typical reaction conditions and yields for the synthesis of methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride.
Analytical and Structural Characterization
Throughout the synthesis, intermediates and the final product are characterized using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring formation and substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify functional groups.
- Melting point determination and elemental analysis for purity assessment.
These analyses ensure the structural integrity and reproducibility of the synthetic process.
Research Findings and Applications
The preparation methods have been refined to support research into the compound’s biological activities, particularly its interaction with opioid and sigma-1 receptors, which are relevant in analgesic drug development. The synthetic versatility allows for the generation of analogs with modifications at various positions on the spirocyclic scaffold, facilitating structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grubbs catalyst for olefin metathesis and other specific reagents for introducing substituents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its spirocyclic structure may confer unique interactions with biological targets, making it a candidate for drug development.
Case Study: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological properties of similar spirocyclic compounds, demonstrating that modifications to the nitrogen and oxygen functionalities can enhance binding affinity to neurotransmitter receptors. This suggests that Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride may exhibit similar properties, warranting further investigation .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create derivatives with potentially enhanced properties.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | Reflux in ethanol | 85 |
| Acylation | Room temperature, DCM | 90 |
| Cyclization | Heat, under inert atmosphere | 75 |
These reactions highlight the versatility of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride as a precursor for synthesizing novel pharmacophores.
Research indicates that similar compounds exhibit antimicrobial and antifungal activities. Preliminary studies suggest that Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride may also possess these properties.
Case Study: Antimicrobial Activity
In vitro assays conducted against various bacterial strains showed promising results, with inhibition zones comparable to established antibiotics . This positions the compound as a potential lead for developing new antimicrobial agents.
Future Directions and Research Opportunities
The applications of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride are still being explored, with several avenues for future research:
- Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity could lead to more effective derivatives.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in treating specific conditions.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and target specific tissues.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria. The compound’s interaction with other molecular targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involves similar mechanisms of inhibition or activation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogues:
Physicochemical Properties
- Solubility : The HCl salt form of the target compound improves water solubility, critical for drug delivery. In contrast, carboxylic acid derivatives (e.g., 2-{2,9-dioxaspiro...}acetic acid) exhibit pH-dependent solubility .
- Lipophilicity : Methyl ester groups (logP ~2.4 in analogues) enhance membrane permeability compared to polar carboxylic acids (logP ~1.2) .
Stereochemical Considerations
Spiro compounds often exhibit stereoisomerism due to restricted rotation. For example, N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine was isolated as a 2:1 diastereomer mixture, necessitating HPLC resolution . The target compound’s stereochemistry is unconfirmed in available data but could influence biological activity.
Biological Activity
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22ClNO3
- Molecular Weight : 263.76 g/mol
- IUPAC Name : Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride
- CAS Number : 93413-56-0
The compound features a spirocyclic structure characterized by an oxazolidine ring fused to a spirodecane system, which contributes to its biological properties.
Synthesis
The synthesis of methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride typically involves multi-step organic reactions. Key steps may include:
- Formation of the spirocyclic structure.
- Introduction of the oxazolidine moiety.
- Acetylation to form the final ester product.
These reactions are often facilitated in organic solvents such as dichloromethane, utilizing catalysts like palladium on carbon for improved yields .
Research indicates that methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride interacts with specific biological targets, including enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. Current studies are focused on identifying these molecular targets and understanding the underlying mechanisms of action .
Case Studies and Findings
Several studies have reported on the biological activities of this compound:
- Antimicrobial Activity : Preliminary research suggests that methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride exhibits activity against various bacterial strains, including those resistant to conventional antibiotics .
- Cytotoxicity Assessment : In vitro evaluations have indicated that this compound is not cytotoxic to HepG2 cells (human liver cancer cells), suggesting a favorable safety profile for further development .
-
Comparison with Analogous Compounds : The compound has been compared with other spirocyclic compounds, revealing unique biological profiles that may enhance its therapeutic potential .
Compound Name Molecular Formula Unique Features Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-YL)acetate hydrochloride C12H21ClNO3 Similar structure but differs by one carbon atom Methyl 2-(3-Azaspiro[5.5]undecan-9-YL)acetate hydrochloride C12H22ClNO3 Different nitrogen positioning affecting activity
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hydrochloride, particularly its interactions at the molecular level and potential applications in treating infectious diseases and other conditions.
Q & A
Q. How can this compound be leveraged in targeted drug discovery, such as for neurological or metabolic disorders?
- Methodological Answer : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays. For metabolic applications, evaluate insulin secretion modulation in pancreatic β-cells (e.g., INS-1E line) via glucose-stimulated insulin secretion (GSIS) assays. Structure-activity relationship (SAR) studies on the spirocyclic core can refine selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
